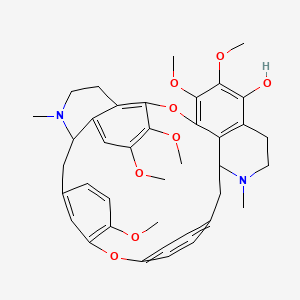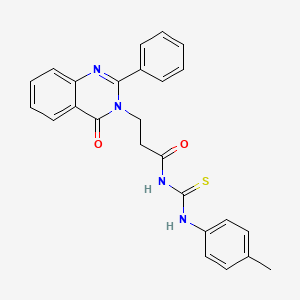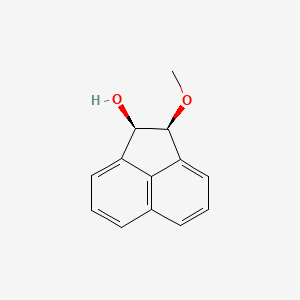
1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- is an organic compound with the molecular formula C12H10O It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- can be synthesized through several synthetic routes. One common method involves the reduction of acenaphthenequinone using sodium borohydride in the presence of methanol. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of 1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- often involves the catalytic hydrogenation of acenaphthenequinone. This process is carried out in large-scale reactors under controlled temperature and pressure conditions to ensure efficient conversion and high yield .
Análisis De Reacciones Químicas
Types of Reactions
1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield acenaphthene using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Acenaphthenequinone.
Reduction: Acenaphthene.
Substitution: Various substituted acenaphthylenol derivatives.
Aplicaciones Científicas De Investigación
1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. Its hydroxyl group allows it to form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Acenaphthene: A polycyclic aromatic hydrocarbon with similar structural features but lacks the hydroxyl group.
Acenaphthenequinone: An oxidized form of acenaphthene with a quinone structure.
1,2-Dihydroacenaphthylen-1-ol: A closely related compound with a similar molecular structure.
Uniqueness
1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- is unique due to its specific hydroxyl and methoxy functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. These functional groups enable the compound to participate in a wider range of chemical reactions and exhibit diverse biological effects.
Propiedades
Número CAS |
76177-02-1 |
|---|---|
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
(1R,2S)-2-methoxy-1,2-dihydroacenaphthylen-1-ol |
InChI |
InChI=1S/C13H12O2/c1-15-13-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h2-7,12-14H,1H3/t12-,13+/m1/s1 |
Clave InChI |
TZXDRLXEATUXAZ-OLZOCXBDSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H](C2=CC=CC3=C2C1=CC=C3)O |
SMILES canónico |
COC1C(C2=CC=CC3=C2C1=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


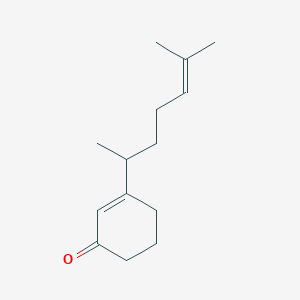
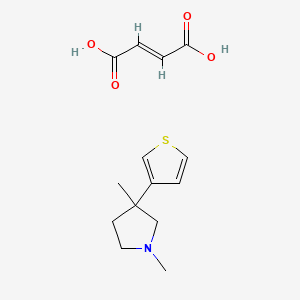
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
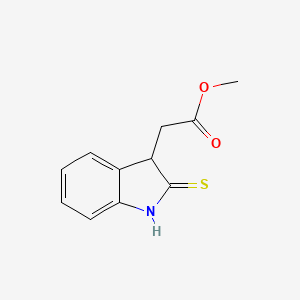
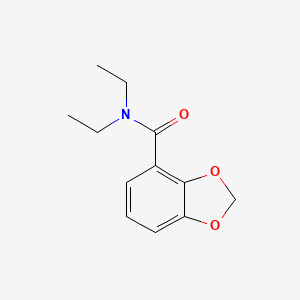
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)
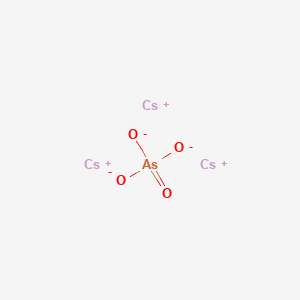
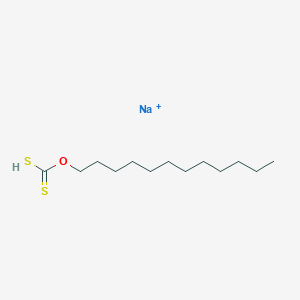
![2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14455704.png)
